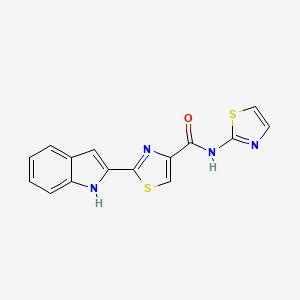
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, also known as IKK inhibitor VII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for various diseases.
Applications De Recherche Scientifique
Anticancer Applications
Compounds with structures similar to 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide have been synthesized and tested for their anticancer properties. For instance, a series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for cytotoxicity against selected human cancer cell lines, with some showing encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016). These findings suggest the potential of such compounds in developing targeted cancer therapies.
Antimicrobial Activity
Additionally, thiazole-based compounds have demonstrated antimicrobial activity. For example, a study on a series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus revealed significant anti-inflammatory activity, which could hint at their potential for antimicrobial applications as well (Maddila et al., 2016).
Synthetic Applications
The synthetic utility of similar compounds has been highlighted in research focusing on the development of polyheterocyclic scaffolds. A study reported the Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, leading to the formation of tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021). This indicates the compound's potential as a versatile intermediate in organic synthesis, enabling the construction of complex and pharmacologically significant structures.
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c20-13(19-15-16-5-6-21-15)12-8-22-14(18-12)11-7-9-3-1-2-4-10(9)17-11/h1-8,17H,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXHHVZVLUODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
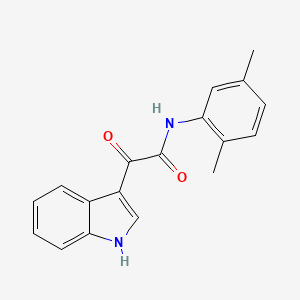
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)
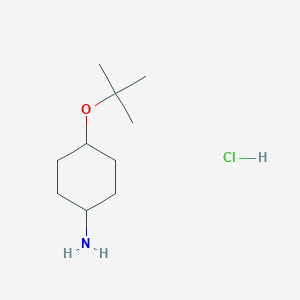

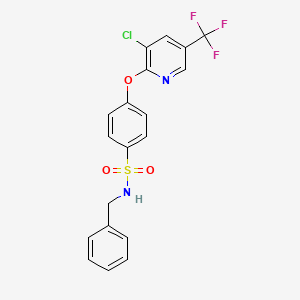
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
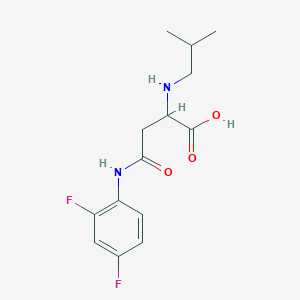
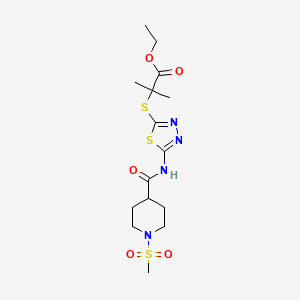
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
